![molecular formula C16H34OSi B15161605 tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane CAS No. 143314-38-9](/img/structure/B15161605.png)
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dec-2-en-1-yl group, and a dimethylsilane moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with dec-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems helps in controlling the temperature and pressure, ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butyl and dec-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane involves its ability to form stable bonds with various functional groups. The tert-butyl group provides steric hindrance, protecting reactive sites during chemical reactions. The dimethylsilane moiety enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
- tert-Butyl[(trimethylsilyl)oxy]dimethylsilane
Uniqueness
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane is unique due to its combination of a tert-butyl group and a dec-2-en-1-yl group, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Propriétés
Numéro CAS |
143314-38-9 |
|---|---|
Formule moléculaire |
C16H34OSi |
Poids moléculaire |
270.53 g/mol |
Nom IUPAC |
tert-butyl-dec-2-enoxy-dimethylsilane |
InChI |
InChI=1S/C16H34OSi/c1-7-8-9-10-11-12-13-14-15-17-18(5,6)16(2,3)4/h13-14H,7-12,15H2,1-6H3 |
Clé InChI |
YILLTVJAPOCBAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
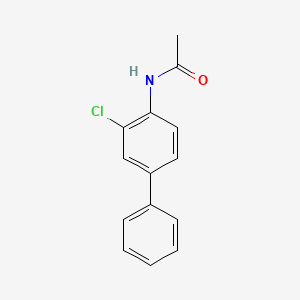

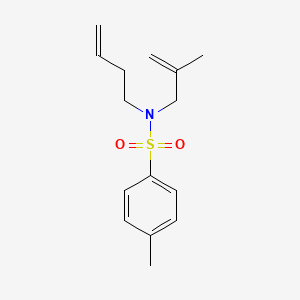
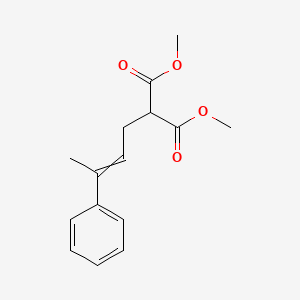
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)
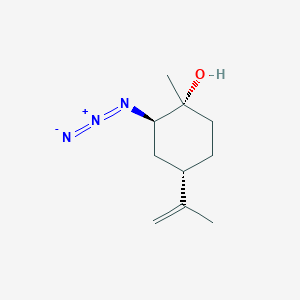

![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)

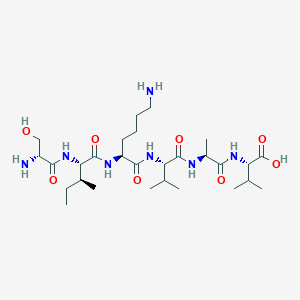
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
